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Compound of Interest

Compound Name: 1-Chloro-2,3-dimethylbutane

Cat. No.: B13173948 Get Quote

An In-depth Technical Guide to the Thermodynamic Data of 1-Chloro-2,3-dimethylbutane

Introduction
1-Chloro-2,3-dimethylbutane (CAS No. 600-06-6) is a halogenated alkane with applications

as an intermediate in organic synthesis and as a potential building block in the development of

novel chemical entities.[1] For researchers, scientists, and professionals in chemical

engineering and drug development, a thorough understanding of its thermodynamic properties

is paramount. This data governs reaction feasibility, dictates process safety parameters,

informs purification strategies, and is essential for computational modeling of chemical

systems.

This guide provides a consolidated overview of the known physicochemical properties of 1-
chloro-2,3-dimethylbutane. Due to the scarcity of publicly available experimental

thermodynamic data such as enthalpy of formation and heat capacity, this document places a

strong emphasis on the established experimental and computational methodologies required to

obtain these critical values. The narrative is structured to not only present data but to explain

the causality behind the scientific approaches, ensuring a robust and self-validating framework

for its application.

Section 1: Physicochemical and Structural
Properties
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The fundamental physical and structural properties of a compound are the bedrock upon which

thermodynamic analysis is built. These values are essential for calculating densities, phase

behavior, and for interpreting spectroscopic data. The molecular structure of 1-chloro-2,3-
dimethylbutane is C₆H₁₃Cl.[2]

Table 1: Consolidated Physicochemical Properties of 1-Chloro-2,3-dimethylbutane

Property Value Source(s)

CAS Number 600-06-6 [2][3]

Molecular Formula C₆H₁₃Cl [2][3]

Molecular Weight 120.62 g/mol [2][4]

Boiling Point
117.7 °C (390.85 K) at 760

mmHg
[3][5]

Boiling Point (NIST) 397.15 K (124 °C) [6]

Density 0.863 g/cm³ [3][5]

Vapor Pressure 20.6 mmHg at 25 °C [3][5]

Flash Point 20.8 °C [3][5]

Refractive Index 1.409 - 1.420 [3][5]

| InChIKey | UMJSXTUELCDYKZ-UHFFFAOYSA-N |[2] |

Note: Minor discrepancies in reported values (e.g., boiling point) can arise from different

experimental conditions or sources.

Section 2: Experimental Determination of
Thermodynamic Properties
While extensive, critically evaluated thermophysical and thermochemical data for 1-chloro-2,3-
dimethylbutane are available through subscription-based databases like the NIST/TRC Web

Thermo Tables, obtaining such data experimentally remains a fundamental scientific endeavor.

[7] The following protocols describe core methodologies applicable to this compound.
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Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is one of the most critical thermodynamic quantities, as it

allows for the calculation of heat effects for any reaction involving the compound. A common

and powerful method for determining ΔfH° for an organic compound is through its enthalpy of

combustion (ΔcH°), measured via bomb calorimetry.

Causality of Experimental Choice: By completely combusting the compound in a surplus of

oxygen, a well-defined reaction is produced (formation of CO₂, H₂O, and HCl). The heat

released is measured directly. Using Hess's Law, this measured enthalpy of combustion can be

combined with the known standard enthalpies of formation of the combustion products to

calculate the standard enthalpy of formation of the reactant.

Protocol: Determination of ΔfH° via Bomb Calorimetry

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity 1-chloro-2,3-
dimethylbutane is encapsulated in a combustible container. A small amount of a mineral oil

or other combustion aid with a known heat of combustion may be added to ensure complete

ignition.

Calorimeter Setup: The sealed sample container (the "bomb") is placed in the calorimeter.

The bomb is purged and then pressurized with high-purity oxygen to approximately 30 atm. A

small, measured volume of distilled water is added to the bomb to ensure all chlorine is

converted to aqueous HCl.

System Equilibration: The bomb is submerged in a precisely measured volume of water in

the calorimeter's insulated vessel. The entire system is allowed to reach thermal equilibrium,

and the initial temperature (T₁) is recorded with high precision (to ±0.001 °C).

Ignition: The sample is ignited via an electrical fuse wire.

Temperature Monitoring: The temperature of the water bath is recorded at regular intervals

until it reaches a maximum (T₂) and then begins to cool.

Data Analysis:
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The raw temperature change (ΔT = T₂ - T₁) is corrected for heat exchange with the

surroundings.

The total heat released (q_total) is calculated using the equation: q_total = C_cal * ΔT,

where C_cal is the heat capacity of the calorimeter system. C_cal is determined

separately by combusting a standard substance like benzoic acid.

The heat of combustion of the compound (ΔcH°) is calculated by subtracting the heat

contributions from the fuse wire and any combustion aids from q_total.

The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law for the

combustion reaction: C₆H₁₃Cl(l) + 9O₂(g) → 6CO₂(g) + 6H₂O(l) + HCl(aq) ΔfH°(C₆H₁₃Cl) =

[6ΔfH°(CO₂) + 6ΔfH°(H₂O) + ΔfH°(HCl(aq))] - ΔcH°

Diagram: Experimental Workflow for Calorimetry
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Preparation

Experiment

Analysis

1. Weigh Sample

2. Encapsulate & Place in Bomb

3. Add H2O, Pressurize with O2

4. Submerge Bomb & Equilibrate

5. Record Initial Temp (T1)

6. Ignite Sample

7. Record Final Temp (T2)

8. Calculate ΔT = T2 - T1

9. Calculate q_total = C_cal * ΔT

10. Determine ΔcH°

11. Calculate ΔfH° via Hess's Law

L

Final Thermodynamic Data
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Constituent Benson Groups

1-Chloro-2,3-dimethylbutane

2 x C-(H)3(C)

1 x C-(C)2(H)(H)

2 x C-(C)2(H)(C)

1 x Cl-(C)

Σ (Group Contributions)
+ Symmetry Corrections

Estimated
Thermodynamic Properties

(ΔfH°, Cp, S°)

Click to download full resolution via product page

Caption: Deconstruction of a molecule for Benson group additivity analysis.

Quantum Chemical Calculations
Modern quantum chemical methods, such as Density Functional Theory (DFT), offer a more

fundamental approach to calculating thermodynamic properties. T[8]hese ab initio methods

solve approximations of the Schrödinger equation to determine the electronic structure and

energy of a molecule.

Causality of Method: By calculating the total electronic energy of the molecule and its

constituent elements in their standard states, the enthalpy of formation can be derived.

Furthermore, by calculating the vibrational frequencies of the molecule, statistical mechanics

can be applied to determine thermal properties like heat capacity and entropy.

Protocol: High-Level Workflow for DFT Calculations

Geometry Optimization: An initial 3D structure of 1-chloro-2,3-dimethylbutane is created. A

DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen. The software then

iteratively adjusts the molecular geometry to find the lowest energy conformation.
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Frequency Calculation: A vibrational frequency analysis is performed on the optimized

geometry. This serves two purposes:

It confirms the structure is a true energy minimum (no imaginary frequencies).

It provides the vibrational modes needed for calculating thermal contributions to enthalpy

and entropy.

Thermochemical Analysis: The software uses the results from the frequency calculation and

standard statistical mechanics formulas to compute the zero-point vibrational energy (ZPVE),

thermal corrections to enthalpy, and the overall entropy (S°) and heat capacity (Cp) at a

specified temperature (e.g., 298.15 K).

Enthalpy of Formation Calculation: ΔfH° is typically calculated using an atomization or

isodesmic reaction scheme, which provides better error cancellation than direct calculation

from elemental forms.

Diagram: Computational Thermochemistry Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13173948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Build Initial 3D Structure

2. Select DFT Method & Basis Set
(e.g., B3LYP/6-31G(d))

3. Perform Geometry Optimization

4. Perform Frequency Calculation

Verify Minimum Energy State
(No Imaginary Frequencies)

Failure (Re-optimize)

5. Thermochemical Analysis
(Statistical Mechanics)

Success

Calculated S°, Cp, Thermal Enthalpy

Click to download full resolution via product page

Caption: A typical workflow for calculating thermodynamic data using DFT.

Conclusion
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The thermodynamic profile of 1-chloro-2,3-dimethylbutane, while not fully detailed in publicly

accessible literature, can be robustly determined through a synergistic application of

experimental and computational methods. Basic physicochemical properties like boiling point

and density are well-documented. For core data such as enthalpy of formation and heat

capacity, this guide outlines the definitive experimental approaches, primarily calorimetry, that

yield benchmark-quality values. In parallel, computational methods, ranging from rapid group-

additivity estimations to rigorous quantum chemical calculations, provide a powerful and cost-

effective means to predict, validate, and complete the thermodynamic dataset. For

professionals in research and development, leveraging both avenues is the most reliable

strategy for acquiring the comprehensive data needed for advanced modeling and process

design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-Chloro-3,3-dimethylbutane, 97% 10 g | Buy Online | Thermo Scientific Chemicals |
Fisher Scientific [fishersci.com]

2. Butane, 1-chloro-2,3-dimethyl [webbook.nist.gov]

3. 1-chloro-2,3-dimethylbutane | 600-06-6 [chemnet.com]

4. Page loading... [guidechem.com]

5. lookchem.com [lookchem.com]

6. Butane, 1-chloro-2,3-dimethyl [webbook.nist.gov]

7. 1-chloro-2,3-dimethylbutane -- Critically Evaluated Thermophysical Property Data from
NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

8. Correlations between computation and experimental thermodynamics of halogen bonding
- PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [thermodynamic data of 1-Chloro-2,3-dimethylbutane].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13173948#thermodynamic-data-of-1-chloro-2-3-
dimethylbutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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